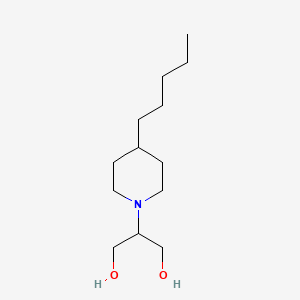
2-(4-Pentylpiperidin-1-YL)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Pentylpiperidin-1-YL)propane-1,3-diol is an organic compound characterized by the presence of a piperidine ring substituted with a pentyl group and a propane-1,3-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylpiperidin-1-YL)propane-1,3-diol typically involves the reaction of 4-pentylpiperidine with a suitable diol precursor. One common method is the nucleophilic substitution reaction where 4-pentylpiperidine reacts with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Pentylpiperidin-1-YL)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Pentylpiperidin-1-YL)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Pentylpiperidin-1-YL)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the diol moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol: A simpler diol with similar chemical properties but lacking the piperidine ring.
4-Pentylpiperidine: Contains the piperidine ring but lacks the diol moiety.
2,2-Bis(hydroxymethyl)propane-1,3-diol: Another diol with different substitution patterns.
Uniqueness
2-(4-Pentylpiperidin-1-YL)propane-1,3-diol is unique due to the combination of the piperidine ring and the propane-1,3-diol moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
89129-95-3 |
|---|---|
Fórmula molecular |
C13H27NO2 |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
2-(4-pentylpiperidin-1-yl)propane-1,3-diol |
InChI |
InChI=1S/C13H27NO2/c1-2-3-4-5-12-6-8-14(9-7-12)13(10-15)11-16/h12-13,15-16H,2-11H2,1H3 |
Clave InChI |
AEADCLOIXQMSTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCN(CC1)C(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine](/img/structure/B14149168.png)
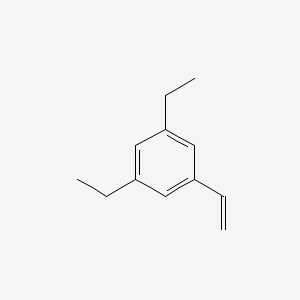
![N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B14149189.png)
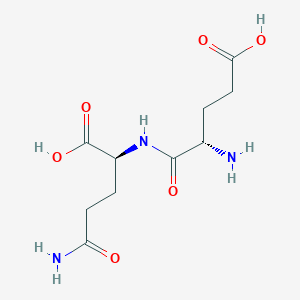
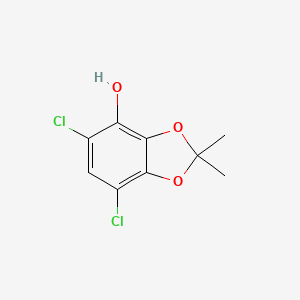
![(1Z,3S,5R)-1-(2-Chloroethylidene)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexane](/img/structure/B14149202.png)
![1,5-Dimethyl-N-{4-[phenyldiazenyl]phenyl}-3-oxatricyclo[3.3.0.02,6]octane-2-carboxamide](/img/structure/B14149213.png)
![2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14149221.png)

![N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B14149229.png)
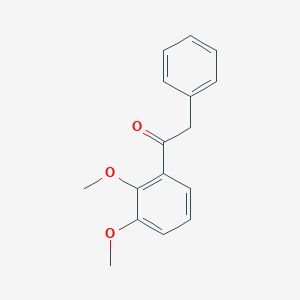
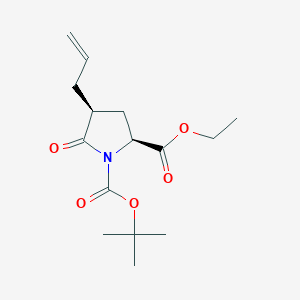
![4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid](/img/structure/B14149255.png)
![ethyl N-[2,2,2-trichloro-1-(3-chloro-N-hydroxyanilino)ethyl]carbamate](/img/structure/B14149262.png)
